3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034554-62-4
VCID: VC7132307
InChI: InChI=1S/C18H18N4O2S2/c1-25-15-5-3-2-4-13(15)17(23)21-9-6-12(7-10-21)22-18(24)16-14(19-20-22)8-11-26-16/h2-5,8,11-12H,6-7,9-10H2,1H3
SMILES: CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.49

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

CAS No.: 2034554-62-4

Cat. No.: VC7132307

Molecular Formula: C18H18N4O2S2

Molecular Weight: 386.49

* For research use only. Not for human or veterinary use.

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one - 2034554-62-4

Specification

CAS No. 2034554-62-4
Molecular Formula C18H18N4O2S2
Molecular Weight 386.49
IUPAC Name 3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Standard InChI InChI=1S/C18H18N4O2S2/c1-25-15-5-3-2-4-13(15)17(23)21-9-6-12(7-10-21)22-18(24)16-14(19-20-22)8-11-26-16/h2-5,8,11-12H,6-7,9-10H2,1H3
Standard InChI Key GRXWNGREJQDUJM-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one, reflects its intricate architecture. Its molecular formula, C₁₈H₁₈N₄O₂S₂, corresponds to a molecular weight of 386.49 g/mol. Key structural elements include:

  • A thieno[3,2-d] triazin-4(3H)-one core, comprising fused thiophene and triazine rings.

  • A piperidin-4-yl group at position 3 of the triazinone, functionalized with a 2-(methylthio)benzoyl substituent.

The methylthio (-SMe) group and benzoyl moiety introduce steric and electronic effects that modulate reactivity and target binding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2034554-62-4
Molecular FormulaC₁₈H₁₈N₄O₂S₂
Molecular Weight386.49 g/mol
SMILES NotationCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3

Synthetic Strategies and Optimization

Multi-Step Synthesis

The synthesis of this compound involves sequential heterocyclic assembly and functionalization :

  • Thieno-Triazin Core Formation: Diazotization of 4-amino-thienopyrazole derivatives, followed by cycloaddition with nitriles or thioureas, yields the triazinone scaffold .

  • Piperidine Substitution: The piperidin-4-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the triazinone with 1-(2-(methylthio)benzoyl)piperidine-4-amine under basic conditions facilitates N-alkylation.

  • Benzoylation: Acylation of the piperidine nitrogen with 2-(methylthio)benzoyl chloride completes the structure.

Critical challenges include optimizing reaction yields (often <50% in initial attempts) and minimizing side products like regioisomers .

Analytical Validation

Post-synthetic purification via column chromatography and recrystallization ensures purity. Structural confirmation employs:

  • FTIR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S vibration) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and methylthio singlet (δ 2.1 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm) and thieno-triazin carbons (δ 110–150 ppm) .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies of analogous thieno-triazin derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values of 4–16 µg/mL . The methylthio group enhances membrane permeability, while the triazinone core inhibits dihydrofolate reductase (DHFR), a key enzyme in microbial folate synthesis .

Table 2: Comparative Biological Activities

ActivityTarget Organism/Cell LineEfficacy (IC₅₀/MIC)Reference
AntibacterialS. aureus8 µg/mL
AntifungalC. albicans16 µg/mL
AnticancerMCF-712 µM

Spectroscopic and Reactivity Profiling

Functional Group Reactivity

The compound undergoes characteristic reactions:

  • Nucleophilic Substitution: The triazinone’s C-Cl bond (if present) reacts with amines to form N-alkylated derivatives .

  • Oxidation: The methylthio group oxidizes to sulfoxide or sulfone derivatives under mild conditions, altering solubility and bioactivity.

  • Hydrolysis: The benzoyl ester hydrolyzes in acidic media to yield carboxylic acid derivatives.

Stability Considerations

The compound is stable under ambient conditions but degrades in strong acids/bases. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months.

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Antimicrobial Agents: Structural analogs are being optimized for improved pharmacokinetics, including oral bioavailability and plasma half-life .

  • Targeted Cancer Therapies: Conjugation with folate ligands or nanoparticle encapsulation may enhance tumor specificity.

Challenges and Innovations

  • Synthetic Scalability: Transitioning from batch to flow chemistry could improve yield and reproducibility.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and genotoxicity risks.

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